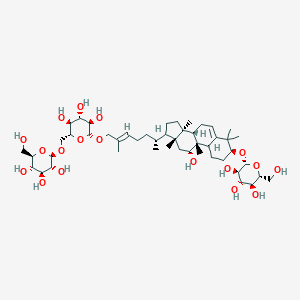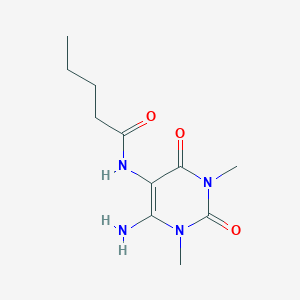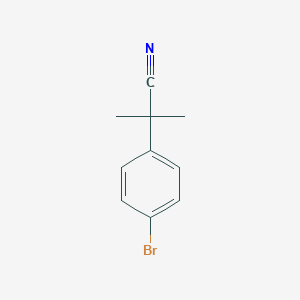
2-(4-Bromophenyl)-2-methylpropanenitrile
Vue d'ensemble
Description
“2-(4-Bromophenyl)-2-methylpropanenitrile” is a chemical compound that likely contains a bromophenyl group, a methyl group, and a nitrile group . The bromophenyl group consists of a phenyl ring (a ring of six carbon atoms) with a bromine atom attached. The methyl group is a carbon atom with three hydrogen atoms, and the nitrile group consists of a carbon atom triple-bonded to a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “2-(4-Bromophenyl)-2-methylpropanenitrile” are not available, similar compounds are often synthesized through various organic reactions . For instance, bromophenyl groups can be introduced through electrophilic aromatic substitution . The nitrile group can be introduced through reactions such as the Rosenmund-von Braun reaction .Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenyl)-2-methylpropanenitrile” would likely be determined through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactivity of “2-(4-Bromophenyl)-2-methylpropanenitrile” would depend on its specific structure. The bromophenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The nitrile group could participate in various reactions, such as reduction to a primary amine .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Bromophenyl)-2-methylpropanenitrile” would be determined by its specific structure. For instance, the presence of the bromophenyl and nitrile groups could influence properties such as polarity, solubility, and reactivity .Applications De Recherche Scientifique
Antimicrobial Activity
The compound has been used in the synthesis of derivatives that have shown promising antimicrobial activity . These derivatives have been tested against bacterial (Gram positive and Gram negative) and fungal species . The antimicrobial activity results revealed that some of these derivatives exhibited promising antimicrobial activity that are comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal) .
Anticancer Activity
“2-(4-Bromophenyl)-2-methylpropanenitrile” has been used in the synthesis of derivatives that have shown antiproliferative effects, particularly against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . Some of these derivatives were found to be the most active ones against the cancer cell line .
Molecular Docking Studies
Molecular docking studies have been carried out with these derivatives to study their binding mode with receptor . These studies demonstrated that some of these compounds displayed good docking score within the binding pocket of the selected PDB ID .
Drug Designing
The derivatives of “2-(4-Bromophenyl)-2-methylpropanenitrile” have the potential to be used as lead compounds for rational drug designing . The molecular docking study demonstrated that these compounds showed promising ADME properties .
Synthesis of Other Compounds
“2-(4-Bromophenyl)-2-methylpropanenitrile” is an important raw material and intermediate used in the synthesis of other compounds, including pharmaceuticals, agrochemicals, and dyestuff .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-bromophenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABJLFKRJWUXMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440012 | |
| Record name | 2-(4-Bromophenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-methylpropanenitrile | |
CAS RN |
101184-73-0 | |
| Record name | 2-(4-Bromophenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Bromophenyl)-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B25246.png)
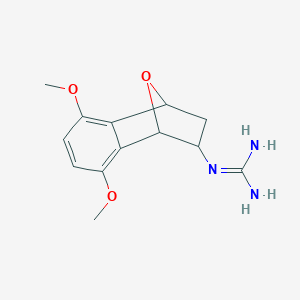
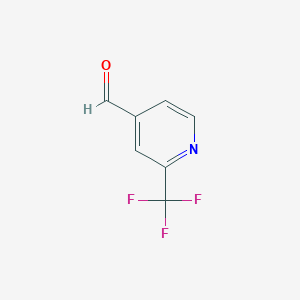

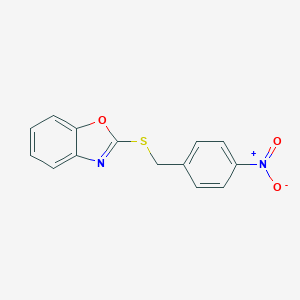
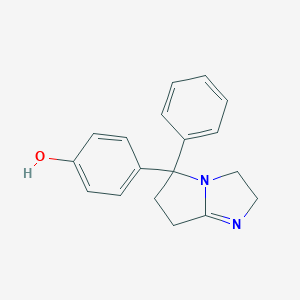
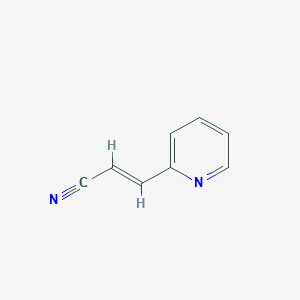
![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B25260.png)
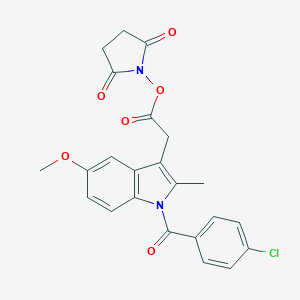
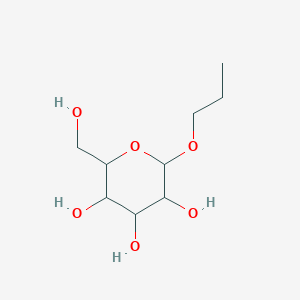
![5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine](/img/structure/B25270.png)
